6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Catalog No.
S6704918
CAS No.
873857-60-4
M.F
C15H16BrNO4
M. Wt
354.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene...

CAS Number

873857-60-4

Product Name

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

IUPAC Name

6-bromo-N-butan-2-yl-8-methoxy-2-oxochromene-3-carboxamide

Molecular Formula

C15H16BrNO4

Molecular Weight

354.20 g/mol

InChI

InChI=1S/C15H16BrNO4/c1-4-8(2)17-14(18)11-6-9-5-10(16)7-12(20-3)13(9)21-15(11)19/h5-8H,4H2,1-3H3,(H,17,18)

InChI Key

ZGJSKEWAYDQMJW-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br

Canonical SMILES

CCC(C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br

6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. Characterized by a chromene backbone, it features a bromine atom at the 6-position, a methoxy group at the 8-position, and a carboxamide functional group. This compound is notable for its potential biological activities and is often studied for its chemical properties and interactions.

Scientific research involving new compounds often goes unpublished until after patent applications are finalized to protect intellectual property.

Here are some resources that you may find helpful for further exploration:

  • 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: This molecule is structurally similar to 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. Research articles on this compound may provide insights into potential applications PubChem.
  • 8-Methoxy-2-oxo-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide: This molecule is commercially available for scientific research, suggesting a potential role in biological studies SCBT Catalog: .

  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines or thiols, leading to the formation of different derivatives.
  • Oxidation and Reduction: It can be oxidized to form quinone derivatives or reduced to yield dihydro derivatives. Common reagents for these transformations include potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of various bacterial strains.
  • Anticancer Activity: Preliminary investigations suggest it may possess anticancer properties, potentially through mechanisms involving enzyme inhibition or receptor interaction .

The synthesis of 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves:

  • Bromination: The starting material, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, undergoes bromination using bromine or N-bromosuccinimide in a suitable solvent like acetic acid or chloroform.
  • Formation of Carboxamide: The carboxylic acid group is converted to a carboxamide through reaction with butan-2-amine under appropriate conditions .

This compound has several applications in different fields:

  • Pharmaceutical Research: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Industrial Use: The compound may find applications in producing dyes and other chemicals due to its unique structural properties .

Interaction studies have focused on understanding how 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide interacts with biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which could lead to therapeutic effects against certain diseases.
  • Receptor Binding: Investigations into its binding affinity to various cellular receptors are ongoing, aiming to elucidate its mechanism of action in biological systems .

Several compounds share structural similarities with 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. Here are some notable examples:

Compound NameKey Features
6-bromo-2-oxo-2H-chromene-3-carboxylic acidLacks the methoxy group at the 8-position
8-methoxy-2-oxo-2H-chromene-3-carboxylic acidLacks the bromine atom at the 6-position
6-bromo-N-(ethyl)-8-methoxy-2-oxo-2H-chromeneDifferent alkyl substitution at the amide nitrogen

Uniqueness

The uniqueness of 6-bromo-N-(butan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide lies in its combination of both bromine and methoxy substituents, which imparts distinct chemical reactivity and biological properties compared to similar compounds. This unique structure enhances its potential utility in medicinal chemistry and industrial applications .

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

353.02627 g/mol

Monoisotopic Mass

353.02627 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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